Olomoucine-d3 -

Olomoucine-d3

Catalog Number: EVT-1497314
CAS Number:
Molecular Formula: C₁₅H₁₅D₃N₆O
Molecular Weight: 301.36
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Olomoucine-d3 is a deuterated derivative of olomoucine, a synthetic purine compound recognized for its role as a cyclin-dependent kinase inhibitor. Cyclin-dependent kinases are essential enzymes that regulate the cell cycle, making inhibitors like olomoucine-d3 valuable tools in cancer research and therapy. The incorporation of deuterium atoms into the olomoucine molecule enhances its stability and utility in various scientific applications, particularly in mass spectrometry and nuclear magnetic resonance spectroscopy.

Source and Classification

Olomoucine-d3 is synthesized from olomoucine through specific chemical processes that introduce deuterium, a stable isotope of hydrogen. This compound belongs to the class of purine derivatives and functions primarily as a selective inhibitor of cyclin-dependent kinases, which are crucial for cell cycle regulation .

Synthesis Analysis

Methods

The synthesis of olomoucine-d3 involves several methods aimed at incorporating deuterium into the olomoucine structure. The primary approach includes:

  • Use of Deuterated Reagents: Deuterated solvents and reagents are utilized to facilitate the incorporation of deuterium atoms during the chemical reactions.
  • Controlled Reaction Conditions: The synthesis typically requires controlled temperatures and pressures to ensure selective deuterium incorporation. This precision is crucial for achieving high isotopic purity in the final product.

Technical Details

The synthetic routes may vary, but they generally follow these steps:

  1. Preparation of Deuterated Reagents: High-purity deuterated chemicals are prepared.
  2. Reaction Setup: The reaction mixture is set up under inert conditions to prevent contamination.
  3. Monitoring Reaction Conditions: Parameters such as temperature, pressure, and reaction time are meticulously controlled.
  4. Purification: Advanced purification techniques are employed to isolate olomoucine-d3 with high isotopic purity.
Molecular Structure Analysis

Structure

Olomoucine-d3 retains the core structure of olomoucine but features deuterium atoms at specific positions. The molecular formula can be represented as C12H13D3N4OC_{12}H_{13}D_3N_4O, where DD indicates the presence of deuterium.

Data

The structural configuration allows olomoucine-d3 to effectively bind to cyclin-dependent kinases, inhibiting their activity. The presence of deuterium enhances its metabolic stability and provides distinct spectral properties useful in analytical chemistry.

Chemical Reactions Analysis

Reactions

Olomoucine-d3 participates in various chemical reactions typical for purine derivatives:

  • Oxidation: Involves adding oxygen or removing hydrogen, potentially yielding hydroxylated derivatives.
  • Reduction: Involves adding hydrogen or removing oxygen, leading to the formation of deuterated alcohols.
  • Substitution: Involves replacing one atom or group with another, facilitated by common nucleophiles .

Technical Details

Common reagents used in these reactions include:

  • Oxidizing Agents: Such as potassium permanganate.
  • Reducing Agents: Like sodium borohydride.
  • Nucleophiles: Employed for substitution reactions.

The specific conditions for these reactions vary based on desired outcomes, including temperature, pressure, and pH levels.

Mechanism of Action

Olomoucine-d3 exerts its pharmacological effects by inhibiting cyclin-dependent kinases, which play a pivotal role in cell cycle progression. By binding to the active site of these kinases, olomoucine-d3 prevents their interaction with cyclins, effectively blocking cell cycle progression and inducing cell cycle arrest. This mechanism is particularly significant in cancer research, where uncontrolled cell proliferation is a hallmark of malignancy .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a solid or crystalline compound.
  • Solubility: Soluble in organic solvents; solubility in water may vary based on pH.

Chemical Properties

  • Stability: Enhanced stability due to deuteration, which can improve metabolic resistance.
  • Spectroscopic Properties: Unique spectral characteristics due to deuterium content facilitate its use in analytical techniques like mass spectrometry and nuclear magnetic resonance spectroscopy.
Applications

Olomoucine-d3 has diverse applications across various scientific fields:

  • Chemistry: Utilized as a reference standard in mass spectrometry and nuclear magnetic resonance spectroscopy due to its unique isotopic signature.
  • Biology: Employed in studies investigating cell cycle regulation and signal transduction pathways.
  • Medicine: Investigated for potential therapeutic effects in cancer treatment and neurodegenerative diseases.
  • Industry: Used in drug development and as a chemical probe for research purposes .
Introduction to Olomoucine: Chemical and Pharmacological Foundations

Structural Characterization of Olomoucine and Deuterated Analogs (Olomoucine-d3)

Olomoucine (C₁₅H₁₈N₆O) is a purine-derived cyclin-dependent kinase (CDK) inhibitor characterized by a 6-(benzylamino)-2-[(2-hydroxyethyl)amino]-9-methylpurine structure. Its deuterated analog, Olomoucine-d3 (C₁₅H₁₅D₃N₆O), features site-specific deuteration at the N9-methyl group, where all three hydrogen atoms are replaced by deuterium atoms. This isotopic substitution increases its molecular weight from 298.34 g/mol to 301.36 g/mol while preserving its core physicochemical properties. Crucially, the deuteration occurs at a position distal to the kinase-binding domain, minimizing alterations to its pharmacophore [1] [9].

Structural and Physicochemical ComparisonTable 1: Comparative Properties of Olomoucine and Olomoucine-d3

PropertyOlomoucineOlomoucine-d3
Molecular FormulaC₁₅H₁₈N₆OC₁₅H₁₅D₃N₆O
Molecular Weight (g/mol)298.34301.36
Core StructurePurine derivativeDeuterated purine
Deuteration SiteN/AN9-methyl group
AppearanceWhite to off-white solidCrystalline solid
SolubilitySoluble in DMSO, ethanolSimilar to Olomoucine
Purity (Typical)≥98%>95%

The benzylamino group at position 6 and the hydroxyethylamino group at position 2 mediate critical hydrogen-bonding interactions with kinase ATP-binding pockets. X-ray crystallography reveals that olomoucine binds CDK2 with a 160° rotated orientation compared to ATP, enabling unique contacts with the kinase hinge region and hydrophobic pocket [3] [8]. This binding mode is conserved in Olomoucine-d3, as deuteration does not alter electronic configuration or steric bulk at the binding interface [1].

Synthesis and Isotopic Labeling Strategies for Deuterated Purine Derivatives

The synthesis of Olomoucine-d3 employs deuterium incorporation at the final synthetic stage or via precursor deuteration to maximize isotopic purity and yield. Two primary strategies are utilized:

  • Late-Stage Deuteration: Treatment of olomoucine or its N9-demethylated precursor with deuterated iodomethane (CD₃I) under basic conditions. This approach exploits the nucleophilicity of the purine N9 nitrogen for selective alkylation. The reaction typically proceeds in anhydrous dimethylformamide (DMF) at 60°C for 12-24 hours, achieving isotopic incorporation >99% as verified by mass spectrometry [1].

  • Building Block Approach: Construction of the purine core using pre-deuterated methylamine derivatives. This method ensures deuterium retention during multi-step synthesis but requires stringent control over reaction conditions to prevent deuterium-proton exchange [1].

Table 2: Key Synthetic Considerations for Olomoucine-d3 Production

ParameterConditions/OutcomesSignificance
Deuteration AgentCD₃I (isotopic purity >99%)Ensures high isotopic incorporation
Solvent SystemAnhydrous DMF or THFPrevents proton exchange
Reaction Duration12-24 hoursCompletes alkylation without degradation
Isotopic PurityTypically >95%Critical for tracer studies & quantification
PurificationPreparative HPLC or silica chromatographyRemoves non-deuterated impurities

Analytical confirmation relies on liquid chromatography-mass spectrometry (LC-MS), where Olomoucine-d3 exhibits a +3 m/z shift relative to olomoucine, and nuclear magnetic resonance (NMR) spectroscopy, showing the absence of the protiated methyl signal at ~3.5 ppm [1] [9].

Historical Development of Cyclin-Dependent Kinase (CDK) Inhibitors

The discovery of olomoucine in 1994 marked a paradigm shift in CDK inhibitor development. As one of the first selective ATP-competitive CDK inhibitors identified through phenotypic screening, it demonstrated preferential inhibition of CDK1/cyclin B (IC₅₀ = 7 μM), CDK2/cyclin A (IC₅₀ = 7 μM), CDK5/p35 (IC₅₀ = 3 μM), and ERK1 (IC₅₀ = 25 μM), with minimal activity against CDK4/cyclin D (IC₅₀ >1000 μM) [2] [3]. This selectivity profile distinguished it from broad-spectrum kinase inhibitors like staurosporine.

Olomoucine’s purine scaffold served as the structural template for rational drug design:

  • Roscovitine: Incorporation of an isopropyl group at N9 and a chiral hydroxypropyl chain at C2 enhanced CDK1 inhibition 10-fold compared to olomoucine [5] [8].
  • Purvalanols: Addition of an anilino group at C6 and optimization of the C2 substituent yielded sub-micromolar inhibitors with improved cellular potency [3] [8].
  • Olomoucine II: Ortho-hydroxylation of the benzyl ring increased CDK9 affinity 10-fold, expanding its antiviral potential [5].

Table 3: Evolution of Purine-Based CDK Inhibitors

CompoundStructural ModificationsKey Kinase Targets (IC₅₀)Therapeutic Advancement
Olomoucine6-Benzylamino, 2-hydroxyethylamino, N9-methylCDK1 (7 μM), CDK5 (3 μM)First selective CDK inhibitor
RoscovitineN9-isopropyl, R-hydroxylpropylamino at C2CDK1 (0.7 μM), CDK5 (0.15 μM)10-fold potency increase
Purvalanol B6-Anilino, 2-(1-hydroxyethylamino), N9-isopropylCDK1 (0.04 μM), CDK2 (0.07 μM)Nanomolar inhibition
Olomoucine-d3N9-trideuteromethylMatches olomoucineIsotopic tracer for ADME studies

Deuteration emerged as a strategy to enhance metabolic stability without altering pharmacological activity. Olomoucine-d3 exemplifies this approach, serving as a tool compound for quantifying olomoucine’s pharmacokinetics and distribution via isotope dilution mass spectrometry [1]. This development reflects the broader trend of applying isotopic labeling to optimize kinase inhibitor scaffolds for research applications [1] [5].

Properties

Product Name

Olomoucine-d3

Molecular Formula

C₁₅H₁₅D₃N₆O

Molecular Weight

301.36

Synonyms

N2-[(2-Hydroxyethyl)-N6-benzyladenine-d3; 6-(Benzylamino)-2-(2-hydroxyethylamino)-9-methyl-d3-purine; NSC 666096-d3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.